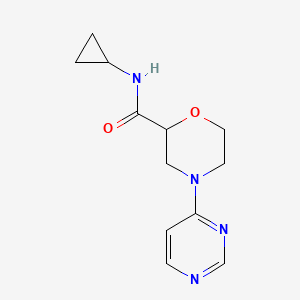![molecular formula C15H16N6S B12268128 4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B12268128.png)
4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a carbonitrile group. This compound also contains an azetidine ring attached to a pyridine moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then subjected to further reactions to introduce the azetidine and pyrimidine rings . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine and pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pyridine and pyrimidine rings may facilitate binding to biological macromolecules, while the azetidine ring could influence the compound’s overall conformation and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyridine derivatives: Commonly used in pharmaceuticals and agrochemicals.
Pyrimidine derivatives: Widely studied for their anticancer and antiviral properties.
Uniqueness
4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings, along with the azetidine moiety, makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H16N6S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-[methyl-(1-pyridin-2-ylazetidin-3-yl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H16N6S/c1-20(14-11(7-16)8-18-15(19-14)22-2)12-9-21(10-12)13-5-3-4-6-17-13/h3-6,8,12H,9-10H2,1-2H3 |
Clave InChI |
UQNGOJDVFBKPQC-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NC=C3C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B12268046.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B12268048.png)


![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B12268067.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B12268074.png)
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268077.png)
![4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12268080.png)
![N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12268095.png)
![5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268103.png)
![N-(3,4-dimethylphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12268116.png)
![5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268120.png)
![4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268123.png)
![3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12268132.png)
